(2,3-Dimethylhex-4-yn-3-yl)benzene
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Overview
Description
(2,3-Dimethylhex-4-yn-3-yl)benzene is an organic compound characterized by a benzene ring attached to a hexynyl chain with two methyl groups at the 2nd and 3rd positions. This compound is part of the alkyne family, which contains a carbon-carbon triple bond, making it an unsaturated hydrocarbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylhex-4-yn-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylhex-4-yn-3-yl)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2, Pd/C, Lindlar’s catalyst.
Substitution: Br2, FeBr3, HNO3, H2SO4.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
(2,3-Dimethylhex-4-yn-3-yl)benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethylhex-4-yn-3-yl)benzene involves its interaction with molecular targets through its alkyne and benzene moieties. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethylhex-4-yn-3-yl)benzene: Contains a benzene ring and an alkyne group with two methyl substituents.
(2,3-Dimethylhex-4-yn-3-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
(2,3-Dimethylhex-4-yn-3-yl)phenol: Contains a hydroxyl group on the benzene ring.
Properties
CAS No. |
62283-68-5 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,3-dimethylhex-4-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-5-11-14(4,12(2)3)13-9-7-6-8-10-13/h6-10,12H,1-4H3 |
InChI Key |
WIIAJGSCZSUUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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